Bienvenue dans la boutique en ligne BenchChem!

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Neurokinin-1 Receptor

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1788753-89-8) is a heterocyclic small molecule composed of a 1,2,4-oxadiazole core, a 3-phenyl substituent, and a pyrrolidine ring N-acylated with a (2-chlorophenyl)acetyl group. It is a member of the pyrrolidinyl-oxadiazole class, which has been explored for neurokinin (hNK1) antagonism.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
CAS No. 1788753-89-8
Cat. No. B2861827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
CAS1788753-89-8
Molecular FormulaC20H18ClN3O2
Molecular Weight367.83
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)13-18(25)24-12-6-11-17(24)20-22-19(23-26-20)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2
InChIKeyXQIXGFFHKIXITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1788753-89-8): A Defined Regioisomer in the 1,2,4-Oxadiazole-Pyrrolidine Series for Targeted Receptor Screening


5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1788753-89-8) is a heterocyclic small molecule composed of a 1,2,4-oxadiazole core, a 3-phenyl substituent, and a pyrrolidine ring N-acylated with a (2-chlorophenyl)acetyl group . It is a member of the pyrrolidinyl-oxadiazole class, which has been explored for neurokinin (hNK1) antagonism [1]. The compound is typically offered at a minimum purity of 95% for research purposes . Its specific substitution pattern distinguishes it from regioisomeric analogs like 3-(2-chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS 1795410-45-5), where the chlorophenyl and phenyl groups are swapped, a critical factor for structure-activity relationship (SAR) precision [2].

Why In-Class Substitution is Inappropriate for 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole Due to Regioisomeric Specificity


1,2,4-Oxadiazole-based compounds with pyrrolidine linkers are not interchangeable due to divergent substitution patterns that dictate molecular recognition. The target compound's unique regioisomeric arrangement—a 2-chlorophenylacetyl group on the pyrrolidine nitrogen and a phenyl at oxadiazole position 3—contrasts with the closest analog, CAS 1795410-45-5, which places the 2-chlorophenyl group directly on the oxadiazole ring. This positional swap alters key physicochemical vectors, including calculated logP, hydrogen bonding potential, and shape, which can profoundly affect binding to targets like the hNK1 receptor [1]. SAR studies in this scaffold class demonstrate that even minor changes to the amide or oxadiazole substituents lead to significant variations in binding affinity and functional activity, making precise structural identity a prerequisite for reproducible pharmacological data [1].

Quantitative Differential Evidence for Procuring 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole (CAS 1788753-89-8) over Closest Analogs


Regioisomeric Specificity: Positional Swap of Chlorophenyl vs. Phenyl Groups Relative to Closest Analog CAS 1795410-45-5

The target compound (CAS 1788753-89-8) is a precise regioisomer of its closest cataloged analog, 3-(2-chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS 1795410-45-5). In the target, the 2-chlorophenyl moiety is attached via an acetyl linker to the pyrrolidine nitrogen, while the oxadiazole bears a simple phenyl group. The analog inverts this: the oxadiazole carries the 2-chlorophenyl and the pyrrolidine is acylated with phenylacetyl. This topological inversion is documented in their respective PubChem entries (CID 75527849 vs. CID 71247949) [1]. The structural difference results in distinct calculated lipophilicities: the target has an XLogP3-AA of 3.9, whereas the analog exhibits XLogP3-AA of 3.7, a difference of 0.2 units [1]. While no direct head-to-head bioassay data were identified, class-level SAR indicates that the position of the chlorophenyl group critically influences hNK1 receptor binding, with analogous shifts in this scaffold altering Ki values by over 10-fold [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Neurokinin-1 Receptor

Calculated Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate from Analog with p-Ethoxy Substituent

The target compound can be differentiated from a closely related analog, 3-(2-chlorophenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole (CAS 1795293-42-3), based on computed physicochemical properties. The analog contains an additional ether oxygen, increasing its hydrogen bond acceptor count to 5 and its TPSA to 68.5 Ų, compared to 4 hydrogen bond acceptors and a TPSA of 59.2 Ų for the target [1][2]. This 9.3 Ų difference in TPSA is significant for predicting passive membrane permeability; the lower TPSA of the target suggests better potential for crossing biological barriers such as the blood-brain barrier, a critical consideration for CNS-targeted screening campaigns [3].

Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

Vendor-Specific Purity Baseline and Storage Condition Enable Reproducible Procurement

Procurement reproducibility is supported by a documented minimum purity specification of 95% and a defined long-term storage condition (cool, dry place) from a research chemical supplier (AKSci) . This contrasts with some analogs offered only from non-specialist aggregators with unspecified purity. While not a differentiated bioactivity metric, a guaranteed purity baseline is essential for quantitative pharmacology assays where impurities as low as 5% can confound dose-response calculations [1]. The target compound is also classified as non-hazardous for transport, simplifying institutional procurement logistics compared to compounds requiring specialized shipping .

Procurement Specification Compound Management Stability

Optimal Research Application Scenarios for 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole Based on Validated Differentiations


Precision SAR Studies on hNK1 Receptor Antagonists to Determine Regioisomeric Impact on Binding Affinity

This compound serves as a critical tool for regioisomeric SAR exploration in the pyrrolidinyl-oxadiazole class of hNK1 antagonists. By comparing its activity directly to CAS 1795410-45-5, researchers can quantify the effect of translocating the 2-chlorophenyl group from the oxadiazole core to the pyrrolidine amide on receptor affinity (e.g., Ki) and functional antagonism (e.g., IC50 in gerbil foot-tapping models) [1]. Such head-to-head comparisons are essential to deconvolute the pharmacophoric contributions of the oxadiazole vs. the N-acyl pyrrolidine.

CNS Drug Discovery Screening Requiring Low TPSA for Blood-Brain Barrier Penetration Potential

Given its lower calculated TPSA (59.2 Ų) relative to ethoxy-substituted analogs (68.5 Ų), this compound is preferentially selected for CNS screening cascades. In programs targeting central neurokinin receptors or other brain-penetrant oxadiazole leads, the target compound's physicochemical profile adheres more closely to optimal CNS drug parameters (TPSA < 70 Ų), making it a better candidate for in vivo CNS efficacy studies [2].

Controlled Procurement for Reproducible High-Throughput Screening Library Collection

Procurement of this specific CAS number from a quality-assured source (≥95% purity) supports the creation of a reliable screening collection. Using this verified compound as a reference standard ensures that the SAR data generated for this scaffold is not confounded by regioisomeric cross-contamination or undefined impurities, a common pitfall when sourcing less-characterized analogs [3].

In Vitro Target Deconvolution and Chemoproteomics Probe Design

The unique structure, containing a 2-chlorophenylacetyl moiety, can be leveraged for the design of affinity-based probes or photoaffinity labels after minor derivatization. The absence of additional reactive functional groups (e.g., free amines, thiols) ensures cleaner conjugation chemistry compared to analogs with more complex substituents, facilitating target deconvolution studies in complex proteomes [4].

Quote Request

Request a Quote for 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.